CAS number and IUPAC name for 2,4-Dimethoxythiazole
CAS number and IUPAC name for 2,4-Dimethoxythiazole
Executive Summary
2,4-Dimethoxythiazole is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry and agrochemical synthesis. Unlike its metabolic precursor, 2,4-thiazolidinedione (a scaffold common in "glitazone" antidiabetic drugs), 2,4-dimethoxythiazole is a fully aromatic species. This structural distinction locks the molecule into a specific electronic configuration, preventing the keto-enol tautomerism characteristic of thiazolidinones. Its primary utility lies as a stable, lipophilic building block for Matrix Metalloproteinase (MMP) inhibitors and as a bioisostere in fragment-based drug design (FBDD).
Identity & Nomenclature
This compound is often confused with its alkylated analogs or its non-aromatic precursors. The data below establishes its specific chemical identity.
| Parameter | Identifier / Value |
| CAS Number | 1055074-93-5 |
| IUPAC Name | 2,4-Dimethoxy-1,3-thiazole |
| Molecular Formula | C₅H₇NO₂S |
| Molecular Weight | 145.18 g/mol |
| SMILES | COC1=CSC(OC)=N1 |
| InChI Key | Unique key required for database verification (Predicted: InChI=1S/C5H7NO2S...[1][2]) |
| Structure Class | 2,4-Disubstituted 1,3-Thiazole (Aromatic) |
Structural Analysis & Chemical Logic
Aromaticity vs. Tautomerism
A critical insight for researchers is the aromatization of the thiazole ring.
-
Precursor (2,4-Thiazolidinedione): Exists in equilibrium between the dione and hydroxy-enone forms. It is non-aromatic and reactive at the methylene carbon (C5).
-
Target (2,4-Dimethoxythiazole): The O-methylation at positions 2 and 4 locks the ring into a fully aromatic system. The lone pair on the sulfur atom participates in the
-system, satisfying Hückel's rule ( -electrons).
Electronic Properties
The two methoxy groups act as electron-donating groups (EDG) via resonance (+M effect), significantly increasing the electron density of the thiazole ring compared to the unsubstituted heterocycle.
-
C5 Position: The proton at C5 is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), though less reactive than in simple thiophenes due to the nitrogen's electronegativity.
-
Basicity: The ring nitrogen (N3) is less basic than in unsubstituted thiazole due to the steric hindrance and electronic repulsion from the adjacent methoxy groups.
Synthesis & Production Protocols
The synthesis of 2,4-dimethoxythiazole is typically achieved via a two-step sequence starting from the commercially available 2,4-thiazolidinedione. This route avoids unstable intermediates and maximizes yield.
Step 1: Aromatization to 2,4-Dichlorothiazole
This step converts the cyclic amide/imide functionality into an aromatic chloro-heterocycle.
-
Reagents: Phosphorus Oxychloride (
), Pyridine (Catalyst/Base). -
Mechanism: Vilsmeier-Haack type activation of the carbonyl oxygens followed by nucleophilic displacement by chloride.
-
Protocol Insight: Temperature control is vital. The reaction is exothermic.
Step 2: Nucleophilic Aromatic Substitution ( )
Displacement of the chlorides with methoxide.
-
Reagents: Sodium Methoxide (
), Methanol ( ). -
Mechanism: Addition-Elimination (
). The C2 position is more electrophilic (adjacent to both S and N) and reacts first, followed by C4. -
Critical Control: Use anhydrous conditions to prevent hydrolysis back to the starting material.
Synthesis Workflow Visualization
Caption: Figure 1. Conversion of 2,4-thiazolidinedione to 2,4-dimethoxythiazole via chlorination and methoxylation.
Physicochemical Properties (Predicted & Experimental)
Due to the rarity of the specific dimethoxy isomer in open literature, some values are predicted based on structure-activity relationship (SAR) models of similar thiazoles.
| Property | Value / Description | Source/Type |
| Physical State | Liquid or Low-melting Solid | Predicted |
| Boiling Point | ~180-200°C (at 760 mmHg) | Predicted (based on 2,4-dimethylthiazole) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental Consensus |
| LogP | ~1.2 - 1.5 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | ~2.5 (Weak base) | Predicted |
| 1H NMR (CDCl3) | Spectroscopic Prediction |
Applications in Drug Discovery
MMP Inhibitors
Patent literature identifies 2,4-dimethoxythiazole derivatives as inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-13. The methoxy groups provide hydrogen bond acceptors that interact with the enzyme active site, while the thiazole ring acts as a rigid spacer.
Bioisosterism
In medicinal chemistry, 2,4-dimethoxythiazole serves as a bioisostere for:
-
2,4-Dimethoxypyrimidine: Similar electronics but different geometry and metabolic profile.
-
2,4-Dimethylthiazole: The methoxy group alters the lipophilicity (LogD) and metabolic soft spots (O-demethylation vs. benzylic oxidation).
Safety & Handling
-
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiazoles can be light-sensitive; use amber vials.
-
Reactivity: Avoid strong oxidizing agents and strong acids (which may cleave the ether linkage).
References
-
Chemsrc. (2025).[3] 2,4-Dimethoxythiazole CAS# 1055074-93-5 Data. Retrieved from [Link]
- Levin, J. I., et al. (2005). Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors. U.S. Patent No. 6,924,276. Washington, DC: U.S. Patent and Trademark Office.
